Product packaging for 4-ethoxy-1H-pyrazol-1-amine(Cat. No.:)

4-ethoxy-1H-pyrazol-1-amine

Cat. No.: B13098214
M. Wt: 127.14 g/mol
InChI Key: VFYKIUDFJIZOER-UHFFFAOYSA-N
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Description

4-ethoxy-1H-pyrazol-1-amine (CAS 215610-33-6) is a pyrazole derivative offered as a white to off-white powder with a reported purity of 99% . It is characterized by an ethoxy substituent at the 4-position and an amine group at the 1-position of the pyrazole ring. This specific substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Pyrazole scaffolds are privileged structures in drug discovery due to their wide range of biological activities . As a key synthetic building block, this compound can be utilized in the construction of more complex heterocyclic systems. Its structure is particularly suited for developing compounds for applications in healing drugs . Researchers employ this amine-functionalized pyrazole in condensation and cyclization reactions to create novel molecular entities for screening against various biological targets. The compound is intended for use in research and development laboratories only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O B13098214 4-ethoxy-1H-pyrazol-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

4-ethoxypyrazol-1-amine

InChI

InChI=1S/C5H9N3O/c1-2-9-5-3-7-8(6)4-5/h3-4H,2,6H2,1H3

InChI Key

VFYKIUDFJIZOER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN(N=C1)N

Origin of Product

United States

Mechanistic Investigations of Formation Reactions

Proposed Reaction Pathways for Pyrazole (B372694) Ring Construction

The construction of the 4-ethoxy-1H-pyrazol-1-amine ring is believed to proceed primarily through the condensation of a hydrazine (B178648) derivative with a suitably substituted three-carbon synthon, often a β-alkoxy-α,β-unsaturated nitrile or a related enol ether. A key precursor for introducing the 4-ethoxy group is a molecule like ethyl 2-cyano-3-ethoxyacrylate or ethoxymethylenemalononitrile. nih.govbeilstein-journals.org The reaction with a hydrazine source, in this case, likely a protected form of hydrazine or a reagent that can deliver an NH2 group to the nitrogen, initiates the cyclization process.

Two main mechanistic pathways are generally considered for the formation of the pyrazole ring from such precursors:

Pathway A: Initial Michael Addition followed by Cyclization: This pathway commences with a nucleophilic attack of the hydrazine nitrogen onto the β-carbon of the activated alkene (a Michael addition). This is followed by the elimination of the ethoxy group from the β-position. The subsequent intramolecular cyclization occurs through the attack of the second nitrogen of the hydrazine onto the nitrile carbon, leading to the formation of an aminopyrazole intermediate. Tautomerization then yields the final aromatic pyrazole ring.

Pathway B: Initial Condensation at the Carbonyl/Nitrile Group followed by Cyclization: In this alternative pathway, the initial nucleophilic attack of the hydrazine occurs at the more electrophilic carbonyl or nitrile carbon. This is then followed by an intramolecular Michael addition of the second hydrazine nitrogen to the β-carbon of the double bond, with subsequent elimination of the ethoxy group and aromatization to form the pyrazole ring.

The regiochemical outcome of the reaction, which determines the final substitution pattern on the pyrazole ring, is highly dependent on the nature of the substituents on both the three-carbon synthon and the hydrazine derivative, as well as the reaction conditions.

Role of Reaction Intermediates in Mechanistic Elucidation

The elucidation of the reaction mechanism heavily relies on the identification and characterization of transient reaction intermediates. In the synthesis of substituted pyrazoles from precursors like ethyl 2-cyano-3-ethoxyacrylate, Michael adducts have been identified as key intermediates. nih.gov These adducts are formed through the initial nucleophilic addition of the hydrazine to the activated double bond.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in observing these intermediates. For instance, in related syntheses, the appearance and disappearance of signals corresponding to the Michael adducts have been monitored over time to understand the reaction progress. nih.gov The stability and reactivity of these intermediates are critical in directing the reaction towards the desired product.

For the formation of this compound, the following intermediates are proposed:

Michael Adduct: The initial product of the addition of the hydrazine derivative to the β-ethoxy-α,β-unsaturated nitrile. The structure of this intermediate will influence the subsequent cyclization step.

Non-aromatic Dihydropyrazole: Following the intramolecular cyclization, a non-aromatic dihydropyrazole intermediate is formed. This species then undergoes a final elimination and tautomerization step to yield the aromatic pyrazole ring.

The isolation or in-situ detection of these intermediates provides strong evidence for the proposed reaction pathways and allows for a more detailed understanding of the reaction's progression.

Kinetic and Thermodynamic Considerations in Reaction Control

The final substitution pattern of the pyrazole ring is often governed by a delicate interplay between kinetic and thermodynamic control. nih.govrsc.org In many pyrazole syntheses, the formation of different regioisomers is possible, and the reaction conditions can be tuned to favor one isomer over the other.

Kinetic Control: At lower temperatures and with shorter reaction times, the kinetically controlled product, which is formed through the pathway with the lower activation energy, will predominate. In the context of the reaction between ethyl 2-cyano-3-ethoxyacrylate and a substituted hydrazine, it has been observed that one Michael adduct may form faster than another, leading to a specific regioisomer as the kinetic product. nih.gov

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible, allowing for the equilibration of intermediates. Under these conditions, the thermodynamically more stable product will be the major isomer. The relative stability of the possible pyrazole regioisomers will dictate the final product distribution under thermodynamic control.

The choice of solvent, base, and reaction temperature are critical parameters that can be manipulated to steer the reaction towards either kinetic or thermodynamic control, thereby influencing the yield of the desired this compound isomer. For instance, a detailed mechanistic study on a similar system demonstrated that basic conditions at low temperatures favored the kinetic product, while neutral conditions at higher temperatures led to the thermodynamic product. nih.gov

Below is a table summarizing the general influence of reaction conditions on product formation in pyrazole synthesis:

ParameterKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Base Often strong, non-nucleophilicCan be weaker or absent
Solvent Can influence reaction ratesCan influence equilibrium position
Product The one that forms fastestThe most stable one

Table 1: Influence of Reaction Conditions on Pyrazole Synthesis

Further detailed kinetic studies, including reaction rate measurements under various conditions and computational modeling of the reaction energy profiles, would be invaluable in precisely mapping the mechanistic landscape for the formation of this compound and optimizing its synthesis.

Based on a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and crystallographic data for the specific chemical compound “this compound” is not publicly available.

Constructing a scientifically accurate and thorough article as per the requested outline requires access to primary research findings, including Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, Infrared (IR) spectra, and X-ray Crystallography results. Without this foundational data, it is not possible to generate the detailed analysis and data tables required for the following sections:

Advanced Spectroscopic Characterization and Structural Elucidation

Chiral Analysis for Stereoisomer Characterization

While general information exists for the synthesis and properties of various pyrazole (B372694) derivatives, the specific characterization data for 4-ethoxy-1H-pyrazol-1-amine could not be located. Therefore, the article cannot be generated in accordance with the instructions, which strictly require detailed and accurate research findings for this particular compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT calculations can predict a wide range of molecular attributes with a favorable balance of accuracy and computational cost echemi.com. For 4-ethoxy-1H-pyrazol-1-amine, DFT methods are instrumental in elucidating its fundamental chemical nature.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves finding the lowest energy arrangement of its atoms. The pyrazole (B372694) ring is expected to be largely planar, but the molecule possesses conformational flexibility due to the rotatable bonds of the ethoxy and amine substituents.

Conformational analysis aims to identify the various stable conformers (rotational isomers) and their relative energies uni.lu. The orientation of the ethyl group relative to the pyrazole ring and the positioning of the amine group are critical. Theoretical calculations can map the potential energy surface by systematically rotating these bonds, allowing for the identification of global and local energy minima. The lowest energy conformation represents the most probable structure of the molecule in the gas phase uni.lu. This structural information is foundational for accurately predicting other molecular properties.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability americanelements.com.

HOMO-LUMO Energy Gap (ΔE) : A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bldpharm.comchemicalbook.com Conversely, a small gap indicates that a molecule is more reactive. medchemexpress.com DFT calculations can precisely compute the energies of these orbitals. For this compound, the HOMO is likely distributed over the electron-rich pyrazole ring and the nitrogen atoms, while the LUMO may be located over the aromatic ring system.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (electronegative) or electron-poor (electropositive). sigmaaldrich.comresearchgate.net This map is invaluable for predicting how the molecule will interact with other chemical species. In this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atom of the ethoxy group and the nitrogen atoms of the pyrazole ring, indicating these are sites susceptible to electrophilic attack. chemspider.com Positive potential (blue) would be expected around the hydrogen atoms of the amine group, marking them as potential sites for nucleophilic interaction. tcichemicals.com

ParameterTheoretical SignificancePredicted Characteristics for this compound
HOMO Energy Represents the ability to donate an electron.High energy level, localized on the pyrazole ring and N-amine group.
LUMO Energy Represents the ability to accept an electron.Lower energy level, distributed across the pyrazole ring system.
HOMO-LUMO Gap Correlates with chemical stability and reactivity. chemspider.comA moderate gap is expected, suggesting a balance of stability and reactivity.
MEP Negative Regions Indicate electron-rich areas, prone to electrophilic attack.Expected around the pyrazole nitrogens and the ethoxy oxygen.
MEP Positive Regions Indicate electron-poor areas, prone to nucleophilic attack.Expected around the amine (N-H) protons.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis using DFT can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational frequencies corresponding to the normal modes of the molecule, researchers can assign specific spectral bands to the motions of particular functional groups. sigmaaldrich.com This correlation is crucial for interpreting experimental spectra.

For this compound, key vibrational modes would include:

N-H Stretching : The primary amine group (-NH₂) is expected to show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching : Vibrations from the ethyl group and the pyrazole ring C-H bond.

C-O-C Stretching : The ether linkage of the ethoxy group would produce a characteristic strong stretching band, typically around 1250-1020 cm⁻¹.

Pyrazole Ring Vibrations : Stretching and bending modes of the C=N, C-N, and C=C bonds within the heterocyclic ring.

Comparing the theoretically predicted spectrum with an experimental one allows for a detailed confirmation of the molecular structure.

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, providing insights into its flexibility and conformational landscape in different environments (e.g., in solution). MD simulations track the movements of atoms by solving Newton's equations of motion, allowing for a thorough exploration of the accessible conformations.

Prediction of Physicochemical Properties

Computational methods are widely used to predict key physicochemical properties that are important in various chemical and pharmaceutical contexts. These predictions are typically derived from the molecular structure using Quantitative Structure-Property Relationship (QSPR) models or other algorithms.

Lipophilicity (LogP) : The partition coefficient (LogP) is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a key indicator of lipophilicity. The ethoxy group in this compound would be expected to increase its lipophilicity.

Topological Polar Surface Area (TPSA) : TPSA is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a molecule's polarity and its ability to form hydrogen bonds. The presence of the N-amine and the pyrazole ring nitrogens contributes significantly to the TPSA.

Physicochemical PropertyDefinitionPredicted Value*
Molecular Weight The sum of the atomic weights of all atoms in the molecule.141.17 g/mol
LogP (Octanol-Water Partition Coefficient) A measure of lipophilicity.~0.8 - 1.2
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms in a molecule.~55 - 65 Ų
Hydrogen Bond Donors Number of N-H or O-H bonds.1 (from the -NH₂)
Hydrogen Bond Acceptors Number of N or O atoms.4 (two pyrazole N, one amine N, one ether O)

*Note: These values are estimations based on standard computational prediction algorithms, as specific published data for this compound is not available.

Structure-Property Relationships from a Theoretical Perspective

Pyrazole Ring : This aromatic heterocycle forms the core of the molecule. It is a relatively rigid scaffold, and its nitrogen atoms act as hydrogen bond acceptors, influencing polarity and intermolecular interactions.

1-Amine Group (-NH₂) : This group is a primary determinant of the molecule's basicity and is a strong hydrogen bond donor. Its presence significantly increases the polarity and TPSA. As an electron-donating group, it influences the electronic properties of the pyrazole ring. medchemexpress.com

4-Ethoxy Group (-OCH₂CH₃) : This substituent impacts the molecule's steric profile and lipophilicity. The flexible ethyl chain can adopt various conformations, potentially shielding parts of the pyrazole ring. It is an electron-donating group by resonance, which also modulates the electronic structure of the ring system.

Together, these components create a molecule with a distinct balance of aromatic character, hydrogen bonding capability, and lipophilicity, all of which can be rationalized and quantified through computational studies.

Chemical Reactivity and Derivatization Studies

Reactions at the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the nature and position of its substituents. The presence of the electron-donating ethoxy group at the C4 position and the amino group at the N1 position enhances the electron density of the pyrazole ring, thereby activating it towards electrophilic attack and influencing its participation in other reactions.

Electrophilic Aromatic Substitution on Pyrazole Core

The pyrazole nucleus is generally susceptible to electrophilic aromatic substitution, with the position of attack being highly dependent on the directing effects of the existing substituents. For 4-ethoxy-1H-pyrazol-1-amine, the powerful electron-donating nature of the ethoxy group, through resonance, directs incoming electrophiles primarily to the C5 position. The N1-amino group also contributes to the activation of the ring.

Common electrophilic aromatic substitution reactions applicable to activated pyrazole systems include halogenation, nitration, and sulfonation.

Halogenation: The reaction of this compound with halogenating agents is expected to proceed readily. For instance, treatment with bromine in a suitable solvent would likely yield 5-bromo-4-ethoxy-1H-pyrazol-1-amine. Similarly, chlorination and iodination can be achieved using appropriate reagents. wikipedia.orglibretexts.org The reaction conditions can be tuned to control the degree of halogenation.

ElectrophileReagentExpected Product
Br+Br2 in acetic acid5-Bromo-4-ethoxy-1H-pyrazol-1-amine
Cl+N-Chlorosuccinimide (NCS)5-Chloro-4-ethoxy-1H-pyrazol-1-amine
I+I2 / HIO35-Iodo-4-ethoxy-1H-pyrazol-1-amine

Nitration: Nitration of the pyrazole ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. However, given the presence of the acid-sensitive amine and ethoxy groups, milder conditions, such as using nitric acid in acetic anhydride, might be preferable to avoid degradation. The primary product would be 5-nitro-4-ethoxy-1H-pyrazol-1-amine.

Sulfonation: Sulfonation can be achieved by treating the pyrazole with oleum (B3057394) or chlorosulfonic acid. rsc.org The reaction with oleum would likely introduce a sulfonic acid group at the C5 position of the pyrazole ring and potentially on the phenyl ring if N-aryl derivatives are used. rsc.org

Nucleophilic Substitution Reactions

While the electron-rich nature of the pyrazole ring in this compound makes it less susceptible to direct nucleophilic aromatic substitution, such reactions can occur if a suitable leaving group is present on the ring. For instance, if the C5 position is halogenated, this halogen can be displaced by strong nucleophiles.

Furthermore, derivatization of the 1-amino group can lead to the formation of pyrazolo-fused heterocyclic systems through intramolecular nucleophilic attack.

Cycloaddition Reactions Involving Pyrazole Moieties

The pyrazole ring itself is generally aromatic and reluctant to participate as a diene in Diels-Alder reactions due to the associated loss of aromaticity. researchgate.net However, the N1-amino group can be transformed into a diene system, enabling participation in cycloaddition reactions. For example, the formation of pyrazolyl 2-azadienes from 5-aminopyrazoles allows for [4+2] cycloaddition with electron-poor dienophiles to furnish pyrazolo[3,4-b]pyridines. researchgate.net While this has been demonstrated for 5-aminopyrazoles, a similar strategy could potentially be adapted for derivatives of this compound.

Reactions Involving the Ethoxy Substituent

Cleavage and Modification of the Ether Linkage

The ethoxy group in this compound is a relatively stable ether linkage. However, it can be cleaved under harsh acidic conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group, leading to the formation of 4-hydroxy-1H-pyrazol-1-amine and ethyl halide.

The reaction mechanism can be either SN1 or SN2 depending on the nature of the alkyl group. wikipedia.org In the case of an ethyl group, an SN2 mechanism is more likely.

ReagentProduct 1Product 2
HI4-Hydroxy-1H-pyrazol-1-amineEthyl iodide
HBr4-Hydroxy-1H-pyrazol-1-amineEthyl bromide

Reactions Involving the Amine Group

The 1-amino group is a key site for the derivatization of this compound, offering a gateway to a variety of functionalized molecules and fused heterocyclic systems.

Acylation and Alkylation: The N-amino group is nucleophilic and readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. researchgate.net Alkylation can be achieved using alkyl halides, although care must be taken to control the degree of alkylation. nih.govacs.org

Oxidation: The 1-amino group of pyrazoles can be oxidized to form various products. For instance, oxidation of N-aminopyrazoles with lead(IV) acetate (B1210297) can lead to a rearrangement to form 1,2,3-triazines. rsc.orgacs.org

Formation of Fused Heterocycles: The 1-amino group, often in conjunction with a substituent on the pyrazole ring, is a versatile precursor for the synthesis of fused pyrazole systems. rhhz.netbeilstein-journals.orgresearchgate.netnih.govnih.gov For example, condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines.

The reactivity of the N-amino group provides a powerful tool for the construction of complex molecular architectures based on the 4-ethoxypyrazole scaffold.

Acylation and Alkylation Reactions

The primary amino group of this compound is susceptible to acylation by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, resulting in the formation of the corresponding N-acylated pyrazole derivative. The reaction conditions, such as the choice of solvent and the potential use of a base to scavenge the acid byproduct, can influence the efficiency of the acylation process.

Similarly, the nitrogen atoms of the pyrazole ring and the exocyclic amino group can undergo alkylation when treated with alkylating agents like alkyl halides. The regioselectivity of the alkylation, determining whether the alkyl group attaches to a ring nitrogen or the exocyclic amino nitrogen, can be influenced by factors such as the nature of the alkylating agent, the reaction conditions, and the steric and electronic properties of the pyrazole substrate.

Table 1: Representative Acylation and Alkylation Reactions

Reaction TypeReagent ExampleProduct Type
AcylationAcyl ChlorideN-(4-ethoxy-1H-pyrazol-1-yl)amide
AlkylationAlkyl Halide1-Alkyl-4-ethoxy-1H-pyrazol-1-amine or N-Alkyl-4-ethoxy-1H-pyrazol-1-amine

Condensation and Imine Formation

The primary amino group in this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. The formation of the C=N double bond is a key step in this transformation and is a widely used method for introducing new substituents and extending the molecular framework. The stability and reactivity of the resulting imine can be further exploited in subsequent chemical transformations.

Table 2: Condensation and Imine Formation

Reactant 1Reactant 2 (Example)Product Type
This compoundAromatic AldehydeN-(arylmethylene)-4-ethoxy-1H-pyrazol-1-amine
This compoundKetoneN-(alkylidene)-4-ethoxy-1H-pyrazol-1-amine

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Thiazoles, Triazoles)

The reactivity of this compound makes it a valuable building block for the synthesis of fused heterocyclic systems, which are often associated with a wide range of biological activities.

Pyrazolo[3,4-d]pyrimidines: These bicyclic systems can be synthesized from aminopyrazole precursors. A common strategy involves the reaction of the aminopyrazole with a suitable three-carbon synthon, often a β-dicarbonyl compound or its equivalent, which leads to the construction of the pyrimidine ring fused to the pyrazole core. The ethoxy group at the 4-position of the pyrazole ring would be retained in the final pyrazolo[3,4-d]pyrimidine structure, potentially influencing its physicochemical properties.

Thiazoles: The synthesis of thiazole rings fused to or substituted with a pyrazole moiety can be achieved through various synthetic routes. One of the most established methods is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In the context of this compound, it could potentially be converted into a corresponding thioamide and then reacted with an α-haloketone to furnish a thiazolyl-pyrazole derivative.

Triazoles: The formation of triazole rings from aminopyrazoles can be accomplished through several synthetic strategies. For instance, the Einhorn-Brunner reaction provides a route to 1,2,4-triazoles through the condensation of a hydrazine (B178648) (or a substituted hydrazine like an aminopyrazole) with a diacylamine in the presence of a weak acid. Another approach could involve the conversion of the amino group into an azide, followed by a cycloaddition reaction with an alkyne to form a 1,2,3-triazole ring.

Table 3: Fused Heterocyclic Systems Derived from Aminopyrazoles

Heterocyclic SystemGeneral Synthetic StrategyKey Reagents
Pyrazolo[3,4-d]pyrimidinesCyclocondensationβ-Dicarbonyl compounds, Formamide
ThiazolesHantzsch Synthesisα-Haloketones, Thioamides
TriazolesEinhorn-Brunner ReactionDiacylamines
TriazolesCycloadditionAlkynes (after conversion of amine to azide)

Advanced Synthetic Applications As Building Blocks

Utilization in the Construction of Complex Organic Molecules

The structural features of 4-ethoxy-1H-pyrazol-1-amine, namely the pyrazole (B372694) core, the N-amino group, and the C4-ethoxy substituent, offer multiple reaction sites for elaboration into more complex structures. Aminopyrazoles are recognized as privileged scaffolds in medicinal chemistry and serve as precursors for a variety of fused heterocyclic systems. arkat-usa.orgnih.gov

The N-amino group of 1-aminopyrazoles can be a key functional handle for further transformations. For instance, it can undergo reactions such as acylation, alkylation, and diazotization, opening avenues for diverse functionalization. arkat-usa.org More significantly, the bifunctional nature of the aminopyrazole moiety (possessing both a nucleophilic amino group and the pyrazole ring nitrogens) makes it an ideal precursor for the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.itmdpi.com These fused systems are often pursued for their biological activities.

The synthesis of such complex molecules typically involves the reaction of the aminopyrazole with 1,3-dielectrophilic compounds. For example, condensation with β-diketones, α,β-unsaturated ketones, or other suitable precursors can lead to the formation of a new fused ring system. chim.it The ethoxy group at the 4-position of the pyrazole ring in this compound would be expected to modulate the electronic properties of the pyrazole ring, potentially influencing the regioselectivity and reactivity in these cyclization reactions.

Furthermore, aminopyrazoles are valuable components in multicomponent reactions (MCRs), which are efficient processes for the synthesis of complex molecules in a single step. mdpi.com The participation of a this compound derivative in an MCR could lead to the rapid assembly of novel, highly substituted heterocyclic scaffolds.

A hypothetical synthetic pathway to this compound could involve the initial formation of a 4-substituted pyrazole followed by N-amination. The synthesis of 4-alkoxypyrazoles can be achieved through nucleophilic substitution of a suitable leaving group at the 4-position of the pyrazole ring. semanticscholar.orgresearchgate.net The subsequent introduction of the amino group at the N1 position could potentially be accomplished using electrophilic amination reagents. organic-chemistry.org

Table 1: Examples of Complex Molecules Derived from Aminopyrazole Precursors
Aminopyrazole PrecursorReactant(s)Resulting Complex MoleculeReference
5-aminopyrazolesβ-diketonesPyrazolo[1,5-a]pyrimidines chim.it
5-aminopyrazolesActivated enonesPyrazolo[1,5-a]pyrimidines chim.it
N-substituted 5-aminopyrazoles1,3-bis-electrophilic substratesPyrazolo[3,4-b]pyridines mdpi.com
Primary amines (as precursors to N-substituted pyrazoles)Diketones and electrophilic amination reagentN-alkyl and N-aryl pyrazoles acs.orgnih.gov

Role as Ligands in Coordination Chemistry

Pyrazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.net The nitrogen atoms of the pyrazole ring, particularly the pyridine-type nitrogen at the 2-position, are the primary sites for metal coordination. researchgate.net The resulting coordination compounds have found applications in various fields, including catalysis and materials science. nih.gov

While there is no specific data on this compound as a ligand, its potential coordination behavior can be inferred. The pyrazole ring would be expected to coordinate to metal centers in a similar fashion to other pyrazole-based ligands. The presence of the N-amino group and the C4-ethoxy group could influence the electronic and steric properties of the ligand, thereby affecting the stability and structure of the resulting metal complexes.

The synthesis of coordination complexes with pyrazole-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govmdpi.com The resulting complexes can exhibit diverse structural topologies, from mononuclear species to extended coordination polymers. researchgate.net

Table 2: Examples of Pyrazole-Based Ligands in Coordination Chemistry
LigandMetal Ion(s)Resulting Complex TypeReference
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCd(II), Cu(II), Fe(II)Mononuclear coordination complexes nih.gov
4-dimethylaminopyridine and 3,5-dimethylpyrazoleNi(II), Co(II)Mononuclear coordination compounds mdpi.com
General Pyrazole DerivativesVarious transition metalsDiverse topologies from mononuclear to polynuclear researchgate.net

Development of Novel Synthetic Methodologies Featuring Pyrazole Amines

The unique reactivity of aminopyrazoles makes them valuable starting materials for the development of novel synthetic methodologies. Their ability to act as precursors to fused heterocyclic systems is a key area of research. chim.itmdpi.com The development of one-pot or multicomponent reactions involving aminopyrazoles is a particularly attractive strategy for the efficient synthesis of complex and diverse molecular libraries. mdpi.com

For instance, a novel synthetic methodology could involve the in-situ generation of a reactive intermediate from this compound, which then participates in a cascade reaction to form a polycyclic system. The oxidation of 1-aminopyrazoles can lead to the formation of interesting reactive species, which can undergo further transformations. acs.org

The development of new catalytic systems that utilize aminopyrazole derivatives either as ligands or as substrates is another promising research direction. The functional groups on the aminopyrazole can be tailored to fine-tune the properties of the catalyst or to direct the outcome of a catalytic reaction.

The synthesis of aminopyrazoles themselves has been the subject of methodological development. Efficient and direct methods for the preparation of N-substituted pyrazoles from primary amines have been reported, offering a practical route to a variety of functionalized pyrazoles. acs.orgnih.gov Similarly, various approaches have been developed for the synthesis of 5-aminopyrazoles, often involving the cyclization of precursors containing a nitrile group. beilstein-journals.org These synthetic advancements provide the foundation for exploring the chemistry of more complex aminopyrazoles like this compound.

Table 3: Synthetic Methodologies Involving Pyrazole Amines
MethodologyKey Pyrazole Amine FeatureOutcomeReference
Condensation with 1,3-dielectrophilesBifunctional nucleophilicityFused heterocyclic systems chim.itmdpi.com
Multicomponent reactionsVersatile building blockRapid assembly of complex molecules mdpi.com
Oxidation of 1-aminopyrazolesGeneration of reactive intermediatesFormation of other heterocyclic systems (e.g., 1,2,3-triazines) acs.org
Direct synthesis from primary aminesN-amination and cyclizationEfficient access to N-substituted pyrazoles acs.orgnih.gov

Crystallographic Studies and Polymorphism

Analysis of Crystal Packing and Intermolecular Interactions

The molecular structure of 4-ethoxy-1H-pyrazol-1-amine features several key functional groups that are expected to govern its crystal packing: the pyrazole (B372694) ring, a primary N-amino group (-NH2), and an ethoxy group (-OCH2CH3). The interplay of interactions involving these groups will determine the supramolecular architecture of the crystal lattice.

Furthermore, the oxygen atom of the ethoxy group can act as a secondary hydrogen bond acceptor, potentially forming weaker N-H···O or C-H···O interactions. While less dominant than the N-H···N bonds, these interactions can provide additional stability to the crystal lattice and influence the three-dimensional arrangement of the molecules. The crystal packing is also stabilized by a network of weaker interactions, including van der Waals forces originating from the ethyl chain of the ethoxy group and C-H···π interactions involving the pyrazole ring. The collective contribution of these varied intermolecular forces dictates the final, most thermodynamically stable crystal packing arrangement. researchgate.netresearchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline this compound This table presents hypothetical but representative data for the types of intermolecular interactions expected in the crystal structure, based on typical values observed in related heterocyclic compounds.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
Hydrogen BondN-H (Amino)N (Pyrazole)2.8 - 3.1160 - 180
Hydrogen BondN-H (Amino)O (Ethoxy)2.9 - 3.2150 - 170
Weak Hydrogen BondC-H (Ring/Alkyl)O (Ethoxy)3.0 - 3.5120 - 160
Weak Hydrogen BondC-H (Ring/Alkyl)N (Pyrazole)3.1 - 3.6120 - 160

Polymorphic Forms and Their Structural Characterization

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. jbpr.in This phenomenon is prevalent in organic molecules, particularly in active pharmaceutical ingredients (APIs), as different packing arrangements can arise from the competition between various possible intermolecular interactions. Given the hydrogen bonding capabilities of this compound, it is highly probable that this compound can exhibit polymorphism.

Different polymorphic forms would arise from distinct arrangements of the molecules in the crystal lattice. For example, one polymorph (Form I) might be characterized by molecules forming hydrogen-bonded chains, while a different polymorph (Form II) could consist of hydrogen-bonded dimers that pack in a more compact fashion. Conformational polymorphism is also a possibility, where the polymorphs differ in the conformation of the flexible ethoxy group (i.e., different torsion angles around the C-O bond).

The structural characterization of potential polymorphs would rely on a suite of analytical techniques. nih.gov Single-crystal X-ray diffraction would provide definitive structural information for each form, including unit cell parameters, space group, and molecular conformation. However, for routine identification, powder X-ray diffraction (PXRD) is the most common tool, as each polymorph will produce a unique diffraction pattern. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), are used to determine the melting points and transition temperatures of different forms, revealing their thermodynamic relationship (i.e., whether they are monotropes or enantiotropes). researchgate.net

Table 2: Hypothetical Physicochemical Data for Potential Polymorphs of this compound This table provides a speculative comparison of two potential polymorphic forms to illustrate the differences that would be measured experimentally.

PropertyForm I (Hypothetical)Form II (Hypothetical)
Crystal SystemMonoclinicOrthorhombic
Melting Point125 °C118 °C
Enthalpy of Fusion25 kJ/mol21 kJ/mol
Relative StabilityThermodynamically StableMetastable
Characteristic PXRD Peaks (2θ)10.5°, 15.2°, 21.8°, 25.0°11.1°, 16.5°, 20.3°, 26.4°

Influence of Polymorphism on Solid-State Properties

The existence of polymorphism can have profound consequences on the bulk properties of a solid material, which is of critical importance in the pharmaceutical industry. europeanpharmaceuticalreview.com Since different polymorphs have different crystal lattice arrangements and intermolecular interaction energies, their physical properties can vary significantly. pharmoutsourcing.com

Solubility and Dissolution Rate: The lattice energy of a crystal directly impacts its solubility. Generally, the most thermodynamically stable polymorph possesses the highest lattice energy and thus the lowest solubility. organic-chemistry.org Metastable polymorphs, being less stable, are typically more soluble. This difference can significantly affect the bioavailability of a drug, as a higher dissolution rate can lead to faster absorption in the body. sotax.com

Stability and Shelf-Life: One of the most critical aspects of polymorphism is the relative stability of the different forms. The thermodynamically most stable form is the desired one for a final drug product to ensure long-term stability and prevent any changes during storage. Metastable forms have a tendency to convert to the more stable form over time, a process that can be accelerated by factors such as heat, humidity, and mechanical stress. sterlingpharmasolutions.com Such a transformation in a formulated product could alter its efficacy and safety profile.

Manufacturing and Processing: Solid-state properties influenced by polymorphism also include mechanical characteristics like density, hardness, and crystal habit (shape). These properties can affect manufacturing processes such as filtration, drying, milling, and tablet compression. researchgate.net Therefore, controlling the polymorphic form during crystallization is essential for ensuring a consistent and reproducible manufacturing process. sterlingpharmasolutions.com

For this compound, should it be considered for development, a thorough polymorph screen would be necessary to identify all accessible crystalline forms. Subsequent characterization would establish their thermodynamic relationships and allow for the selection of the single most suitable form for further development, ensuring consistent quality, stability, and performance.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Reagents

The development of efficient and versatile synthetic routes is paramount to enabling broader research and application of 4-ethoxy-1H-pyrazol-1-amine. While classical methods for pyrazole (B372694) synthesis, such as the Knorr synthesis, are well-established, future research should focus on more modern and sustainable approaches. chim.it

One promising avenue is the exploration of flow chemistry for the synthesis of this compound and its derivatives. Flow reactors offer enhanced control over reaction parameters, improved safety for handling potentially hazardous reagents like hydrazine (B178648), and the potential for streamlined scale-up. enamine.net The development of a continuous-flow process could significantly improve the efficiency and accessibility of this compound.

Furthermore, the investigation of novel catalytic systems could lead to more environmentally benign synthetic pathways. For instance, the use of copper-catalyzed domino reactions has shown promise in the synthesis of other pyrazole derivatives and could be adapted for this compound. organic-chemistry.org Research into photocatalytic methods, which utilize light to drive chemical reactions, could also provide a greener alternative to traditional thermal methods. organic-chemistry.org

The exploration of alternative starting materials and reagents is another critical area. Instead of relying on traditional β-dicarbonyl compounds, researchers could investigate the use of more complex and functionalized precursors to introduce diversity early in the synthetic sequence. The direct employment of primary amines as substrates in pyrazole synthesis is a relatively recent development and could be a valuable strategy for synthesizing N-substituted pyrazoles, including N-amino pyrazoles. acs.org

A summary of potential novel synthetic approaches is presented in the table below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Flow ChemistryImproved safety, scalability, and controlDevelopment of a continuous-flow synthesis protocol.
Novel CatalysisGreener and more efficient reactionsExploration of copper-catalyzed and photocatalytic methods.
Alternative ReagentsIncreased molecular diversityUtilization of functionalized precursors and direct use of primary amines.

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and potential applications. The integration of advanced spectroscopic and computational methods will be instrumental in achieving this.

Advanced Nuclear Magnetic Resonance (NMR) techniques , such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can provide unambiguous assignment of proton and carbon signals, which is crucial for structural elucidation. researchgate.net Solid-state NMR could also be employed to study the compound's structure and intermolecular interactions in the crystalline state. frontiersin.org

Computational chemistry offers powerful tools to complement experimental data. eurasianjournals.comeurasianjournals.com Density Functional Theory (DFT) calculations can be used to predict the molecule's geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as molecular orbital energies and electrostatic potential maps. researchgate.netresearchgate.net These theoretical insights can help in understanding the compound's reactivity and in designing new derivatives with desired properties. eurasianjournals.com Molecular dynamics simulations can further provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments. eurasianjournals.com

A comparative table of spectroscopic and computational techniques is provided below:

TechniqueInformation ProvidedFuture Research Application
2D NMR SpectroscopyDetailed structural connectivityUnambiguous characterization of new derivatives.
Solid-State NMRCrystal packing and intermolecular interactionsUnderstanding polymorphism and solid-state properties.
DFT CalculationsGeometry, electronic structure, spectroscopic propertiesPredicting reactivity and guiding synthetic efforts.
Molecular DynamicsConformational dynamics and solvation effectsSimulating interactions with biological targets.

Expansion of Synthetic Utility and Chemical Space Exploration

The true value of this compound lies in its potential as a versatile building block for the synthesis of a wide range of new chemical entities. Future research should focus on exploring its reactivity and using it to access novel chemical space.

The primary amino group at the N1 position serves as a key handle for further functionalization . This group can undergo a variety of reactions, such as acylation, alkylation, and arylation, to introduce diverse substituents. These modifications can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for potential biological applications. chim.it

The pyrazole ring itself is amenable to C-H functionalization reactions. acs.org Palladium-catalyzed cross-coupling reactions, for example, could be used to introduce aryl or heteroaryl groups at the C3 or C5 positions, leading to highly conjugated systems with interesting photophysical or biological properties.

The exploration of multicomponent reactions involving this compound could lead to the rapid generation of complex molecular scaffolds. These one-pot reactions are highly efficient and atom-economical, making them attractive for the construction of compound libraries for high-throughput screening.

The potential for expanding the synthetic utility of this compound is summarized in the table below:

Synthetic StrategyTarget StructuresPotential Applications
N-FunctionalizationAmides, sulfonamides, ureasModulation of biological activity.
C-H ArylationBiaryl and heteroaryl pyrazolesMaterials science, medicinal chemistry.
Multicomponent ReactionsFused heterocyclic systemsDrug discovery, agrochemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.